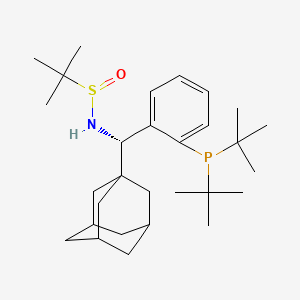![molecular formula C13H14O3 B13642560 Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by its unique structural motif, which includes an oxirane (epoxide) ring fused to an indene framework. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an indene derivative with an epoxide precursor. The reaction conditions often require the use of a base such as triethylamine in a solvent like ethanol at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for epoxide ring opening.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism by which ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share the spirocyclic indene core but differ in the attached heterocyclic ring.
Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline] derivatives: These compounds have a more complex spirocyclic structure with additional fused rings.
tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: This compound features a spirocyclic indene core with a piperidine ring.
Uniqueness: Ethyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to its combination of an oxirane ring and an indene framework. This structural motif imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-2-15-12(14)11-13(16-11)8-7-9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3 |
InChI-Schlüssel |
VLFBAMAFGUAPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
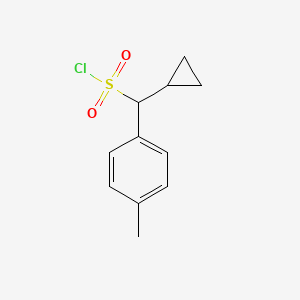
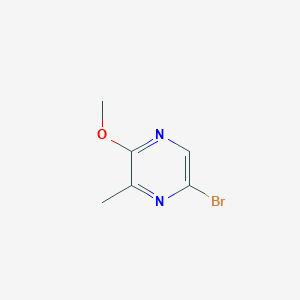
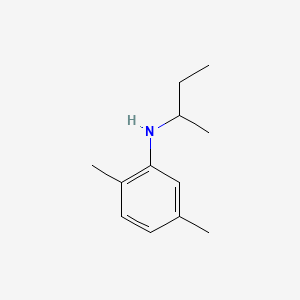

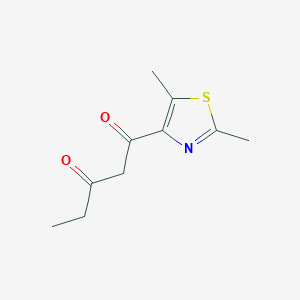



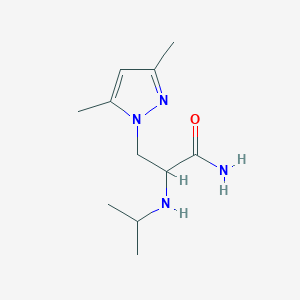
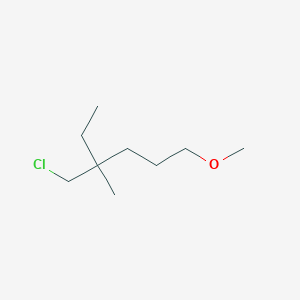

![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
